molecular formula C5H3IN4O B7950443 3-iodo-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one

3-iodo-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B7950443
M. Wt: 262.01 g/mol
InChI Key: ISUILBBWIFGVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “3-iodo-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-iodo-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

    Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution Reactions: Often involve nucleophiles or electrophiles, with conditions tailored to promote the substitution of specific functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new substituents.

Scientific Research Applications

3-iodo-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases or conditions.

    Industry: Utilized in the production of materials, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 3-iodo-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

3-iodo-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN4O/c6-4-2-3(9-10-4)5(11)8-1-7-2/h1H,(H,9,10)(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUILBBWIFGVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C2=NNC(=C2N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C2=NNC(=C2N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.